molecular formula C10H6FNO2 B1356203 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde CAS No. 251912-65-9

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No. B1356203
M. Wt: 191.16 g/mol
InChI Key: AHJLKEQSLHUIPB-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNO2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” has been described in several studies . The compound is typically synthesized through a series of chemical reactions, which involve the use of various reagents and catalysts. The exact process can vary depending on the specific requirements of the experiment .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” has been analyzed using various techniques, including Infrared spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy . These analyses provide detailed information about the compound’s molecular structure and chemical properties .


Chemical Reactions Analysis

“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” participates in various chemical reactions . The compound’s reactivity is influenced by its molecular structure, particularly the presence of the fluorophenyl and isoxazole groups .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” has a molecular weight of 191.16 g/mol . The compound’s physical and chemical properties, including its melting point and solubility, have been analyzed in several studies .

Scientific Research Applications

Antitubercular Activity

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone derivatives, including 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, have shown promising antitubercular activity. These compounds have been synthesized and characterized, demonstrating moderate bioactivity against Mycobacterium tuberculosis strains, with some compounds exhibiting cytotoxicity against resistant strains (Carrasco et al., 2021).

Synthesis of Fluorine-Containing Derivatives

A study focused on synthesizing 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes, including 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. This research developed a one-pot, metal-free cycloaddition for preparing trifluoromethylisoxazoles, demonstrating the compound's utility in synthesizing fluorinated analogs of various bioactive molecules (Chalyk et al., 2019).

Structural and Optical Properties

The molecular structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a closely related compound, have been investigated. This study provided insights into the stability, charge transfer, and potential nonlinear optics applications of these molecules (Mary et al., 2015).

Antimicrobial Activity

Isoxazole derivatives, including those related to 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, have been synthesized and shown to possess significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying promising antibacterial and antifungal properties (Dhaduk & Joshi, 2022).

Molecular Docking Studies for Biomedical Applications

Research involving the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazole-5(4H)-one has led to the synthesis of molecules like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. These compounds show potential for various biomedical applications, particularly in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).

Molybdenum-Mediated Synthesis

A study explored the molybdenum-mediated synthesis of 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones from isoxazole-5-carbaldehydes. This method provides a new route for creating these compounds, which are valuable as precursors for various drug discovery processes (Galenko et al., 2022).

Anticancer Activity

Research involving the synthesis of peptidomimics from isoxazoles, including isoxazole-5-carbaldehydes, has shown potential in evaluating antibacterial and antineoplastic properties. These compounds demonstrate moderate to good antibiotic activities, with certain derivatives showing broad-spectrum anticancer activity against various human tumor cell lines (Abdou & Bekheit, 2015).

Safety And Hazards

The safety and hazards associated with “3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” are not fully known and are the subject of ongoing research . The compound should be handled with care to avoid potential risks .

Future Directions

The future directions for research on “3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” are not clearly defined and depend on the results of ongoing studies . The compound’s potential applications in various fields, including medicine and materials science, are being explored .

properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLKEQSLHUIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573509
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

CAS RN

251912-65-9
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Citations

For This Compound
2
Citations
A Kamal, VS Reddy, AB Shaik, GB Kumar… - Organic & …, 2015 - pubs.rsc.org
A new class of pyrazole and isoxazole conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown …
Number of citations: 43 pubs.rsc.org
EE Galenko, AM Puzyk, MS Novikov… - The Journal of Organic …, 2022 - ACS Publications
The synthesis of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones by formal isomerization of isoxazole-5-carbaldehydes mediated Mo(CO) 6 in wet MeCN has …
Number of citations: 6 pubs.acs.org

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